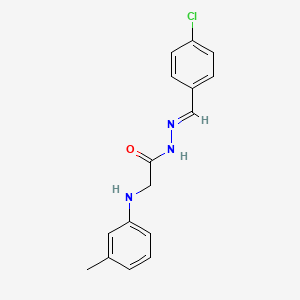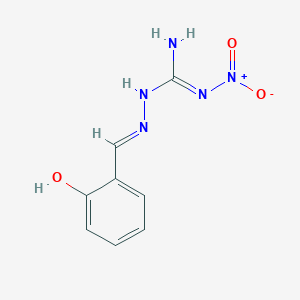![molecular formula C28H20Cl2N4O6 B11562510 N,N'-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]-3,3'-dimethoxybiphenyl-4,4'-diamine](/img/structure/B11562510.png)
N,N'-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]-3,3'-dimethoxybiphenyl-4,4'-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]-3,3’-dimethoxybiphenyl-4,4’-diamine is a complex organic compound characterized by its unique structure, which includes two 4-chloro-3-nitrophenyl groups and a biphenyl core with methoxy and diamine functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]-3,3’-dimethoxybiphenyl-4,4’-diamine typically involves the condensation reaction between 4-chloro-3-nitrobenzaldehyde and 3,3’-dimethoxybiphenyl-4,4’-diamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to facilitate the formation of the Schiff base linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N,N’-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]-3,3’-dimethoxybiphenyl-4,4’-diamine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) can be employed for substitution reactions.
Major Products
Oxidation: Formation of corresponding nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted biphenyl derivatives.
科学研究应用
N,N’-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]-3,3’-dimethoxybiphenyl-4,4’-diamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for the preparation of complex molecular architectures.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of N,N’-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]-3,3’-dimethoxybiphenyl-4,4’-diamine involves its interaction with specific molecular targets. The compound’s nitro and chloro groups can participate in redox reactions, influencing cellular pathways and potentially leading to cytotoxic effects. The biphenyl core and methoxy groups contribute to its overall stability and reactivity, allowing it to interact with various biological molecules.
相似化合物的比较
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-chlorobenzene-carbohydrazide
Uniqueness
N,N’-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]-3,3’-dimethoxybiphenyl-4,4’-diamine is unique due to the presence of both nitro and chloro groups, which enhance its reactivity and potential for diverse chemical transformations. The biphenyl core provides rigidity and stability, making it suitable for various applications in materials science and medicinal chemistry.
属性
分子式 |
C28H20Cl2N4O6 |
|---|---|
分子量 |
579.4 g/mol |
IUPAC 名称 |
1-(4-chloro-3-nitrophenyl)-N-[4-[4-[(4-chloro-3-nitrophenyl)methylideneamino]-3-methoxyphenyl]-2-methoxyphenyl]methanimine |
InChI |
InChI=1S/C28H20Cl2N4O6/c1-39-27-13-19(5-9-23(27)31-15-17-3-7-21(29)25(11-17)33(35)36)20-6-10-24(28(14-20)40-2)32-16-18-4-8-22(30)26(12-18)34(37)38/h3-16H,1-2H3 |
InChI 键 |
RORBTVRJIDPKAU-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])OC)N=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-chlorobenzyl)sulfanyl]-N'-[(E)-{4-[(4-nitrobenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B11562437.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]thiophene-2-carboxamide](/img/structure/B11562456.png)
![(2E)-N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B11562463.png)
![4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11562471.png)
![ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-({[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-4H-pyran-3-carboxylate](/img/structure/B11562484.png)
![N'-[(3Z)-5,7-Dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11562489.png)

![4-[(2E)-2-(2-methoxy-5-nitrobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11562507.png)
![(3E)-3-(2-{[4-(acetylamino)phenyl]carbonyl}hydrazinylidene)-N-(3-methylphenyl)butanamide](/img/structure/B11562514.png)
![N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11562518.png)

![N'-[(E)-naphthalen-2-ylmethylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B11562522.png)
![2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11562524.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-4-ethoxybenzohydrazide](/img/structure/B11562526.png)
